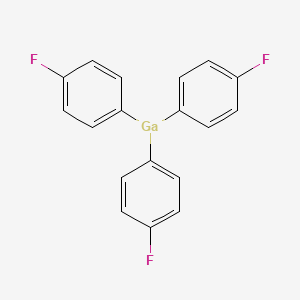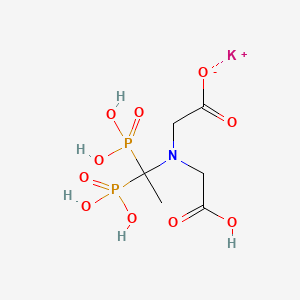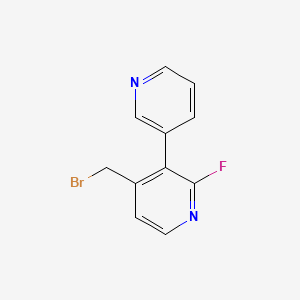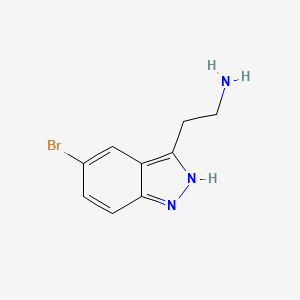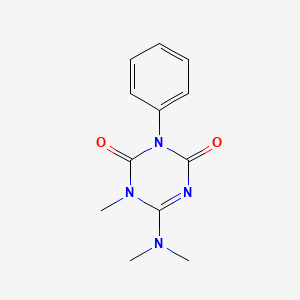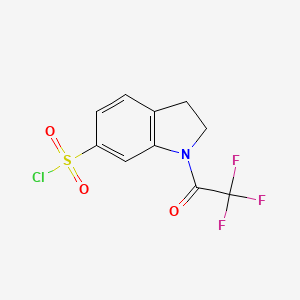
1-(2,2,2-Trifluoroacetyl)indoline-6-sulfonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2,2-Trifluoroacetyl)indoline-6-sulfonylchloride is a chemical compound with the molecular formula C10H7ClF3NO3S and a molecular weight of 313.68 g/mol This compound is known for its unique structural features, which include a trifluoroacetyl group, an indoline ring, and a sulfonyl chloride group
Métodos De Preparación
The synthesis of 1-(2,2,2-Trifluoroacetyl)indoline-6-sulfonylchloride typically involves the reaction of indoline derivatives with trifluoroacetic anhydride and sulfonyl chloride reagents. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product’s formation . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
1-(2,2,2-Trifluoroacetyl)indoline-6-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The indoline ring can undergo oxidation to form indole derivatives, while reduction reactions can modify the trifluoroacetyl group.
Hydrolysis: The sulfonyl chloride group can hydrolyze in the presence of water, leading to the formation of sulfonic acids.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,2,2-Trifluoroacetyl)indoline-6-sulfonylchloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2,2,2-Trifluoroacetyl)indoline-6-sulfonylchloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives . The trifluoroacetyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and stability .
Comparación Con Compuestos Similares
1-(2,2,2-Trifluoroacetyl)indoline-6-sulfonylchloride can be compared with similar compounds such as:
1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonylchloride: This compound has a similar structure but differs in the position of the sulfonyl chloride group.
1-(2,2,2-Trifluoroacetyl)indoline-4-sulfonylchloride: Another positional isomer with the sulfonyl chloride group at the 4-position.
1-(2,2,2-Trifluoroacetyl)indoline-7-sulfonylchloride: This compound has the sulfonyl chloride group at the 7-position, affecting its reactivity and applications.
Propiedades
IUPAC Name |
1-(2,2,2-trifluoroacetyl)-2,3-dihydroindole-6-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3NO3S/c11-19(17,18)7-2-1-6-3-4-15(8(6)5-7)9(16)10(12,13)14/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJPJYWACLWDCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)S(=O)(=O)Cl)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142904.png)
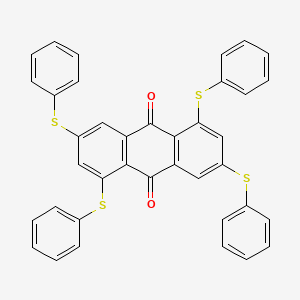

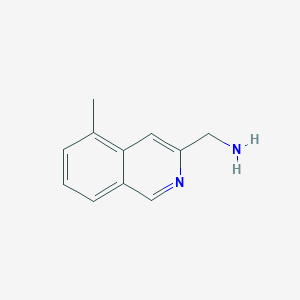

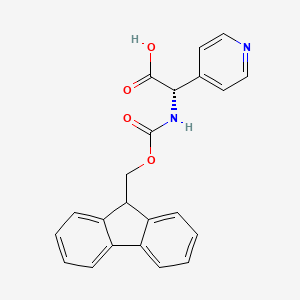
![Ethyl 5'-methyl[2,2'-bipyridine]-5-carboxylate](/img/structure/B13142936.png)
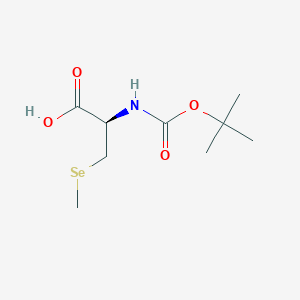
![1,2-Di([2,2'-bipyridin]-6-yl)ethane](/img/structure/B13142960.png)
